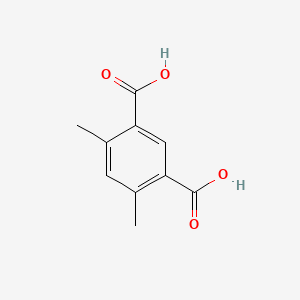

4,6-Dimethylisophthalic acid

Beschreibung

The exact mass of the compound 4,6-Dimethylisophthalic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231476. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dimethylisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethylisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dimethylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYIPGIFANTODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310734 | |

| Record name | 4,6-Dimethylbenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2790-09-2 | |

| Record name | 2790-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethylbenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dimethylisophthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl-Substituted Isophthalic Acids from Mesitylene

Executive Summary

This guide details the synthesis of 5-methylisophthalic acid (Uvitic Acid) via the controlled oxidation of mesitylene (1,3,5-trimethylbenzene).

Critical Technical Note on Nomenclature & Isomerism: Researchers often confuse 5-methylisophthalic acid (derived from mesitylene) with 4,6-dimethylisophthalic acid.

-

Uvitic Acid (5-methylisophthalic acid): The direct oxidation product of mesitylene. The substitution pattern (1,3-dicarboxy-5-methyl) preserves the meta-symmetry of the mesitylene precursor.

-

4,6-Dimethylisophthalic acid: A structural isomer typically synthesized from m-xylene (via chloromethylation/oxidation) or 2,6-dimethylaniline. It cannot be formed directly from mesitylene without ring rearrangement.

Scope: This document focuses on the Mesitylene

Part 1: Chemical Strategy & Mechanism

Reaction Pathway

The synthesis proceeds via the stepwise benzylic oxidation of the methyl groups on the mesitylene ring. The challenge lies in isolating the dicarboxylic species (Uvitic Acid) amidst a kinetic continuum of mono- and tri-carboxylic acids.

Reaction Scheme:

-

Mesitylene (1,3,5-trimethylbenzene)[1]

- Mesitylenic Acid (3,5-dimethylbenzoic acid)

- Uvitic Acid (5-methylisophthalic acid) [Target]

- Trimesic Acid (1,3,5-benzenetricarboxylic acid) [Over-oxidation impurity]

Mechanistic Visualization

The following diagram illustrates the oxidation cascade and the critical separation nodes.

Figure 1: Stepwise oxidation of mesitylene to Uvitic Acid, highlighting critical control points to avoid trimesic acid formation.

Part 2: Experimental Methodology

Reagents & Equipment

| Reagent | Grade | Role | Hazards |

| Mesitylene | >98% | Substrate | Flammable, Aquatic Toxicity |

| Nitric Acid (HNO₃) | 30% aq.[2] | Oxidant | Corrosive, Oxidizer, Fume Hazard |

| Sodium Carbonate | ACS Reagent | Solubilization | Irritant |

| Hydrochloric Acid | 12 M | Precipitation | Corrosive |

| Tin (Granular) | Reagent | Reductant (Impurity removal) | Irritant |

Equipment:

-

500 mL Round-bottom flask (RBF) with Claisen adapter.

-

Reflux condenser (high efficiency).

-

Mechanical stirrer or heavy-duty magnetic stir bar.

-

Oil bath or sand bath (capable of 120–140 °C).

Synthesis Protocol (Standard Batch)

Phase 1: Controlled Oxidation

-

Setup: Charge a 500 mL RBF with 20.0 g (0.166 mol) of Mesitylene and 80.0 g of 30% Nitric Acid .

-

Note: The 30% concentration is critical. Higher concentrations favor nitration over oxidation; lower concentrations result in incomplete conversion to the mono-acid.

-

-

Reaction: Heat the mixture to reflux on a sand bath/oil bath. Maintain vigorous reflux for 16–18 hours .

-

Observation: Evolution of brown NO₂ fumes will occur initially. Ensure efficient fume hood ventilation.

-

Endpoint: The organic layer (mesitylene) will diminish, and a white solid precipitate (crude acids) will begin to form in the aqueous phase.

-

-

Quench: Cool the reaction mixture to room temperature. Filter the white crystalline residue.

-

Filtrate: Discard the acidic filtrate (contains soluble impurities).

-

Residue: Wash the filter cake with 50 mL cold water.

-

Phase 2: Fractionation & Purification

The crude solid contains Uvitic acid (Target), Mesitylenic acid (Under-oxidized), and Nitromesitylenic acid (Byproduct).

-

Solubilization: Transfer the solid to a beaker and dissolve in 10% Sodium Carbonate (Na₂CO₃) solution until alkaline (pH > 10).

-

Separation: Any undissolved oil (unreacted mesitylene or neutral nitro-compounds) should be removed via extraction with diethyl ether or filtration.

-

-

Acidification: Acidify the clear aqueous carbonate solution with dilute HCl to pH 2. The mixed acids will reprecipitate. Filter and wash with cold water.[2]

-

Impurity Reduction (De-nitration):

-

Suspend the wet precipitate in 200 mL water containing 10 mL Conc. HCl and 5 g Tin granules .

-

Heat on a steam bath for 2 hours with shaking.

-

Mechanism:[4][5] This reduces the nitro-group of nitromesitylenic acid to an amino group, rendering it soluble in acid/alkali steps or separable.

-

Alternative: If high purity is not required, this step can be skipped, but yield/color will suffer.

-

-

Steam Distillation (Critical Step):

-

Dissolve the treated solid in dilute NaOH. Filter off any tin residues.

-

Acidify with HCl to recover the solid.

-

Suspend the solid in water and perform Steam Distillation .

-

Outcome:Mesitylenic acid (mono-acid) is volatile with steam and will distill over. Continue until the distillate is no longer acidic.

-

Residue: The non-volatile residue in the flask is Uvitic Acid (and potentially traces of Trimesic acid).

-

-

Final Isolation:

-

Cool the distillation flask. Uvitic acid will crystallize out.[6]

-

Filter the crystals.[3]

-

Recrystallization: Recrystallize from hot water or ethanol/water (1:1). Uvitic acid is soluble in hot water but sparingly soluble in cold. Trimesic acid is less soluble and may require filtration from the hot solution if present in large amounts.

-

Data Summary & QC

| Parameter | Specification | Notes |

| Appearance | White crystalline needles | Yellowing indicates nitro-impurities |

| Melting Point | 290–298 °C | Mesitylenic acid melts at ~166 °C (distinct) |

| Yield | 30–45% | Limited by competing nitration/over-oxidation |

| Solubility | Soluble in EtOH, Ether, Hot H₂O | Insoluble in cold H₂O, Benzene |

Part 3: Alternative Route (4,6-Dimethylisophthalic Acid)

If the specific target is strictly 4,6-dimethylisophthalic acid (and not the mesitylene-derived Uvitic acid), the starting material must be changed to m-xylene .

Reaction Logic:

-

Substrate: m-Xylene (1,3-dimethylbenzene).

-

Functionalization: Chloromethylation (Formaldehyde/HCl)

4,6-Bis(chloromethyl)-m-xylene .-

Selectivity: The 4 and 6 positions are activated and sterically accessible compared to position 2.

-

-

Oxidation: The chloromethyl groups are oxidized (Sommelet reaction or direct oxidation) to aldehydes/carboxylic acids.

-

Product: 4,6-Dimethylisophthalic acid.

Note: This route is chemically distinct from the mesitylene oxidation described above.

References

-

Preparation of Mesitoic Acid (Mesitylene Carboxylation p

- Source: Organic Syntheses, Coll. Vol. 3, p.553 (1955); Vol. 21, p.77 (1941).

-

URL:[Link]

- Relevance: Establishes the difficulty of direct carboxylation; contrasts with the oxid

-

Oxid

- Source: PrepChem, "Prepar

-

URL:[Link]

- Relevance: Primary source for the nitric acid oxidation protocol and separ

- Source: U.S. Patent 3,840,594 "Process for preparing mesitylenic acid".

-

Structure and Nomenclature of Isophthalic Deriv

Sources

- 1. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3840594A - Process for preparing mesitylenic acid - Google Patents [patents.google.com]

- 5. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]

- 6. Uvitic acid - Wikipedia [en.wikipedia.org]

commercial suppliers of 4,6-Dimethylisophthalic acid

Title: Strategic Sourcing & Validation of 4,6-Dimethylisophthalic Acid (CAS 2790-09-2): A Technical Guide for R&D

Executive Summary: The Steric Advantage

4,6-Dimethylisophthalic acid (4,6-DMIPA) is more than a simple aromatic building block; it is a critical tool for steric engineering in drug discovery and materials science. Unlike unsubstituted isophthalic acid, the methyl groups at the 4- and 6-positions provide significant steric hindrance adjacent to the carboxylic acid moieties.

For medicinal chemists, this steric bulk prevents metabolic hydrolysis of downstream amides or esters, enhancing the pharmacokinetic half-life of target molecules. For materials scientists, particularly in Metal-Organic Frameworks (MOFs) , these methyl groups act as "gatekeepers," reducing pore aperture size to increase selectivity for gas separation (e.g.,

This guide provides a scientifically rigorous pathway for sourcing, verifying, and utilizing 4,6-DMIPA, moving beyond basic catalog data to field-proven application protocols.

Commercial Landscape: Supplier Analysis

The market for 4,6-DMIPA is bifurcated between high-cost catalog suppliers and bulk chemical aggregators. The critical specification to watch is purity , which rarely exceeds 95% in standard catalogs due to the difficulty in separating the 4,6-isomer from 2,4- and 5-methyl byproducts during oxidation synthesis.

Table 1: Supplier Tier Comparison (CAS 2790-09-2)

| Supplier Tier | Representative Vendors | Typical Purity | Pack Sizes | Lead Time | Primary Use Case |

| Tier 1: Global Catalog | TCI Chemicals, Sigma-Aldrich (Merck) | >95.0% (GC) | 200mg, 1g | 1-3 Days | Bench-scale synthesis, Reference Standards |

| Tier 2: Specialized Building Block | Ambeed, Combi-Blocks, Alfa Chemistry | 95-97% | 1g - 25g | 1-2 Weeks | Scale-up, Pilot studies, MOF linker synthesis |

| Tier 3: Bulk Aggregators | BLD Pharm, Arctom | Variable | >100g | 2-4 Weeks | Industrial production (Requires in-house purification) |

Technical Specifications & Critical Parameters

When sourcing 4,6-DMIPA, the Certificate of Analysis (CoA) must be cross-referenced against these physical constants to detect mislabeled isomers (e.g., 2,5-dimethyl isomers).

-

Molecular Formula:

[3] -

Melting Point: 298°C (dec.)[3] — Note: A melting point below 290°C indicates significant contamination.

-

Solubility Profile:

-

High: DMSO, DMF, dilute NaOH (aq).

-

Moderate: Methanol, Ethanol.

-

Insoluble: Water, Hexanes, Chloroform.

-

Quality Control & Validation Protocols

Trusting a vendor's CoA without internal validation is a risk in high-stakes R&D. The following protocols are designed to be self-validating systems.

Protocol A: Purity Verification via 1H-NMR

Objective: Confirm structure and quantify isomeric impurities.

-

Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

-

Acquisition: Run a standard proton scan (minimum 16 scans).

-

Analysis Logic (Self-Validating):

-

Aromatic Region: Look for two singlets. The proton at C2 (between carboxyls) will be highly deshielded (~8.2-8.5 ppm). The proton at C5 (between methyls) will be shielded relative to C2 (~7.0-7.2 ppm).

-

Aliphatic Region: Look for a sharp singlet at ~2.3-2.5 ppm corresponding to the equivalent methyl groups.

-

Red Flag: Any splitting in the aromatic region (doublets) indicates the presence of asymmetric isomers (e.g., 4,5-dimethylisophthalic acid).

-

Protocol B: Acid-Base Recrystallization (Purification)

Objective: Upgrade 95% commercial grade to >98% for sensitive applications.

-

Dissolution: Suspend 5.0 g of crude 4,6-DMIPA in 50 mL of 1M NaOH. Stir until fully dissolved (solution should be clear; filter off any insoluble solids).

-

Precipitation: Slowly add 6M HCl dropwise while stirring vigorously. Monitor pH.

-

Critical Step: Stop addition when pH reaches 3-4. The product precipitates as a white solid.

-

Why? Impurities often have slightly different pKa values or solubilities. Rapid dumping of acid traps impurities. Slow acidification allows selective crystallization.

-

-

Isolation: Filter the solid, wash with ice-cold water (3x 20 mL), and dry in a vacuum oven at 60°C for 12 hours.

Decision Logic: Procurement & Workflow

The following diagram illustrates the decision-making process for sourcing and handling 4,6-DMIPA based on your specific application requirements.

Caption: Workflow for selecting supplier tier and validating purity based on downstream sensitivity (Pharma vs. MOF).

Applications in Research

A. Metal-Organic Frameworks (MOFs)

4,6-DMIPA is used to synthesize functionalized variants of UiO-66 and MOF-5 . The methyl groups reduce the effective pore size, which is critical for:

-

Gas Separation: Enhancing

selectivity by creating a tighter "molecular sieve." -

Hydrophobicity: The methyl groups increase the water stability of the resulting framework compared to bare isophthalic acid linkers.

B. Medicinal Chemistry

In drug design, 4,6-DMIPA serves as a scaffold for:

-

Fragment-Based Drug Discovery (FBDD): The dicarboxylic acid functionality allows for rapid library generation via amide coupling.

-

Bioisosteres: It mimics the spatial arrangement of substituted salicylates but with different hydrogen-bonding donor/acceptor profiles.

References

-

Tokyo Chemical Industry (TCI). Product Specification: 4,6-Dimethylisophthalic Acid (D4377). Retrieved from

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 4,6-Dimethylisophthalic acid (CID 314208). Retrieved from

-

MDPI. New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs.[7] (Context on Isophthalic Acid derivatives in MOFs). Retrieved from

-

Fisher Scientific. 4,6-Dimethylisophthalic Acid 95.0+% Specs. Retrieved from

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. 4,6-Dimethylisophthalic Acid 95.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. 4,6-Dimethylisophthalic Acid | 2790-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2790-09-2 cas, 4,6-Dimethylisophthalic Acid - купить реактив в интернет-магазине Красная звезда | D868956 Macklin [tdkz.su]

- 6. 4,6-Dimethylisophthalic Acid | 2790-09-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

Technical Guide: Purity Standards & Analytical Profiling of 4,6-Dimethylisophthalic Acid

This guide serves as a definitive technical reference for the quality control, impurity profiling, and analytical standardization of 4,6-Dimethylisophthalic acid (4,6-DMIPA) . It is designed for formulation scientists, analytical chemists, and process engineers in the pharmaceutical and fine chemical sectors.

CAS Registry Number: 2790-09-2 Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.19 g/mol IUPAC Name: 4,6-Dimethylbenzene-1,3-dicarboxylic acid

Executive Summary: The Criticality of Purity

4,6-Dimethylisophthalic acid (4,6-DMIPA) is a specialized aromatic building block, primarily utilized as a scaffold in the synthesis of pyrimidine-based pharmaceuticals (e.g., antivirals, antineoplastics) and high-performance polyamide/polyester resins .

Unlike commodity isophthalic acid, the presence of the methyl groups at the 4 and 6 positions introduces steric hindrance and electronic effects that alter its reactivity. In drug development, impurities in 4,6-DMIPA—specifically under-oxidized aldehydes or over-oxidized polycarboxylic acids—can lead to irreversible side reactions during heterocycle formation, resulting in genotoxic byproducts or failed batch specifications.

This guide establishes a self-validating purity standard derived from the oxidative chemistry of 1,2,4,5-tetramethylbenzene (Durene), ensuring downstream process integrity.

Impurity Fate Mapping & Origin

Understanding the synthesis route is the only way to predict and control impurities effectively. 4,6-DMIPA is typically produced via the selective liquid-phase oxidation of Durene (1,2,4,5-tetramethylbenzene) using a Cobalt/Manganese/Bromide (Co/Mn/Br) catalyst system.

The reaction is a delicate balance:

-

Target: Oxidation of methyls at positions 1 and 3.

-

Risk: Oxidation of all methyls (leading to Pyromellitic acid) or insufficient oxidation (leading to aldehydes).

The Oxidation Cascade (Visualized)

The following diagram maps the genesis of critical impurities.

Figure 1: Reaction pathway showing the origin of critical impurities from Durene oxidation.

Critical Impurity List

| Impurity Type | Chemical Name | Origin | Risk Profile |

| Starting Material | Durene | Unreacted feedstock | Low reactivity; solvent carryover. |

| Under-Oxidized | 2,4,5-Trimethylbenzoic acid | Incomplete reaction | Chain terminator in polymerizations. |

| Aldehydes | 4-Carboxy-6-methylbenzaldehyde | Partial oxidation | High Reactivity. Can form Schiff bases during drug synthesis. |

| Over-Oxidized | Pyromellitic Acid | Excessive oxidation | Cross-linker; causes gelation in resins. |

| Inorganic | Co, Mn, Br | Catalyst residues | Heavy metal contamination; Lewis acid interference. |

Proposed Specification Standards (The "Gold Standard")

In the absence of a specific USP/EP monograph, the following specification is proposed based on ICH Q3A(R2) guidelines for new drug substance intermediates.

Specification Sheet

| Test Attribute | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | White to off-white crystalline powder | Colored impurities indicate quinone formation. |

| Assay (Dry Basis) | HPLC | 98.5% – 101.5% | Ensures stoichiometric precision in downstream steps. |

| Identification | IR / NMR | Conforms to structure | Identity verification. |

| Melting Point | USP <741> | 298°C – 302°C | Sharp range indicates high purity. |

| Loss on Drying | Gravimetric | ≤ 0.5% | Moisture control for anhydrous reactions. |

| Residue on Ignition | USP <281> | ≤ 0.1% | Controls inorganic catalyst salts (Co/Mn). |

| Heavy Metals | ICP-MS | ≤ 10 ppm | Critical for pharma applications. |

| Bromide Content | Ion Chrom. | ≤ 50 ppm | Catalyst residue; potential genotoxin precursor. |

| Organic Impurities | HPLC | ||

| — Pyromellitic Acid | ≤ 0.5% | Prevent cross-linking/side reactions. | |

| — Any Individual Unk. | ≤ 0.10% | ICH Q3A threshold. | |

| — Total Impurities | ≤ 1.0% | General purity standard. |

Analytical Methodologies

Expertise implies not just running a method, but understanding its failure modes. The following HPLC method is designed to separate the highly polar polycarboxylic acids (Pyromellitic) from the target 4,6-DMIPA.

High-Performance Liquid Chromatography (HPLC) Protocol

Principle: Reverse-phase chromatography with ion suppression (acidic mobile phase) is required to keep the carboxylic acid groups protonated, preventing peak tailing.

-

Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

-

Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or Phenomenex Luna C18). Note: A "Stable Bond" (SB) phase is preferred due to the low pH.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV @ 240 nm (primary) and 210 nm (impurity profiling).

-

Injection Volume: 10 µL.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 95 | 5 | Equilibration |

| 5.0 | 95 | 5 | Isocratic hold (elute polar acids) |

| 25.0 | 20 | 80 | Linear ramp (elute 4,6-DMIPA) |

| 30.0 | 20 | 80 | Wash |

| 31.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria:

-

Resolution (Rs): > 2.0 between 4,6-DMIPA and Pyromellitic acid (elutes earlier).

-

Tailing Factor: < 1.5 for the main peak (critical indicator of pH control).

-

RSD (Area): < 1.0% for 5 replicate injections.

Analytical Workflow Diagram

This workflow ensures data integrity from sampling to final release.

Figure 2: Step-by-step analytical decision matrix for batch release.

Regulatory & Safety Considerations

-

GHS Classification: 4,6-DMIPA is an irritant (Skin Irrit. 2, Eye Irrit. 2).[1] Standard PPE (gloves, goggles) is mandatory.

-

REACH/TSCA: Ensure the specific CAS 2790-09-2 is listed in your jurisdiction's inventory before import.

-

Genotoxicity: While the acid itself is not flagged as highly genotoxic, bromide residues from the catalyst can form alkyl bromides (potential alkylating agents). The "Bromide Content" test is a critical safety control for pharmaceutical intermediates.

References

-

PubChem. "4,6-Dimethylisophthalic Acid (CID 314208)." National Center for Biotechnology Information. Accessed January 2024. [Link]

-

ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation. [Link]

-

Yengoyan, A. P., et al. "Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives."[2] Letters in Organic Chemistry, 2020.[2] (Demonstrates application of 4,6-DMIPA precursors). [Link]

- Google Patents. "Process for producing isophthalic acid by oxidation of m-xylene (CN114181075A)." (Industrial synthesis context).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4,6-Dimethylisophthalic Acid

Here is a comprehensive Application Note and Experimental Protocol for the synthesis of 4,6-Dimethylisophthalic acid , designed for senior researchers and drug development professionals.

Executive Summary

4,6-Dimethylisophthalic acid (4,6-DMIPA) is a critical structural motif in the development of metal-organic frameworks (MOFs), performance polymers, and pharmaceutical intermediates. Its synthesis presents a specific chemoselectivity challenge: the oxidation of functional groups at the 1,3-positions must be achieved without degrading the methyl groups at the 4,6-positions.

Standard oxidation of tetramethylbenzene (durene) lacks the necessary regiocontrol, typically yielding pyromellitic acid or inseparable mixtures. This protocol details a 3-step regioselective pathway starting from m-xylene. By utilizing electrophilic aromatic substitution to install latent carboxyl functionalities (chloromethyl groups) at the activated 4 and 6 positions, followed by a mild Sommelet reaction and Pinnick oxidation, we ensure high isomeric purity and preservation of the alkyl substituents.

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on the orthogonal reactivity of benzylic halides versus aryl-methyl groups.

-

Starting Material: m-Xylene (1,3-dimethylbenzene).

-

Regiocontrol: The methyl groups at 1 and 3 direct electrophilic substitution to the 4 and 6 positions (ortho/para direction), avoiding the sterically hindered 2-position and the deactivated 5-position.

-

Chemoselectivity: The Sommelet reaction specifically targets benzylic halides, converting them to aldehydes without affecting the aromatic methyls. Subsequent Pinnick oxidation provides a mild, chlorite-based conversion to the carboxylic acid, avoiding the harsh conditions of permanganate or dichromate that could cleave the methyl groups.

Reaction Pathway Diagram

Figure 1: Synthetic pathway utilizing orthogonal reactivity to preserve methyl substituents.

Experimental Protocol

Safety Pre-Requisites[1][2]

-

Benzyl Chlorides: The intermediate 4,6-bis(chloromethyl)-m-xylene is a potent lachrymator and alkylating agent. Handle only in a functioning fume hood with double nitrile gloves.

-

Sodium Chlorite: Strong oxidant. Do not mix directly with organic solvents or reducing agents without dilution; risk of explosion.

-

HCl Gas: Corrosive and toxic. Use a gas trap.

Step 1: Synthesis of 4,6-Bis(chloromethyl)-m-xylene

Objective: Functionalize the activated aromatic positions.

-

Reagents:

-

m-Xylene (10.6 g, 100 mmol)

-

Paraformaldehyde (6.6 g, 220 mmol)

-

Zinc Chloride (anhydrous, 5.0 g)

-

Concentrated HCl (100 mL)

-

Solvent: Glacial Acetic Acid (50 mL)

-

-

Procedure:

-

In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine m-xylene, paraformaldehyde, and glacial acetic acid.

-

Add ZnCl₂ (catalyst) and heat the mixture to 90°C.

-

Bubble dry HCl gas (generated from H₂SO₄/NaCl or cylinder) slowly through the mixture for 4–6 hours while maintaining temperature at 90–95°C. Note: The solution will darken, and phase separation may occur.

-

Workup: Pour the reaction mixture into 400 mL of ice-water. The product will precipitate as a white to off-white solid.

-

Filter the solid and wash with cold saturated NaHCO₃ solution (to remove acid) followed by cold water.

-

Purification: Recrystallize from acetone/hexane (1:3).

-

Yield Target: 60–70% (approx. 12–14 g).

-

QC Check: ¹H NMR (CDCl₃) should show a singlet for -CH₂Cl at ~4.6 ppm and two singlets for aromatic protons (positions 2 and 5).

-

Step 2: Sommelet Reaction to 4,6-Dimethylisophthalaldehyde

Objective: Convert chloromethyl groups to aldehydes under mild conditions.

-

Reagents:

-

4,6-Bis(chloromethyl)-m-xylene (10.15 g, 50 mmol)

-

Hexamethylenetetramine (Hexamine) (15.4 g, 110 mmol)

-

Solvent: Chloroform (100 mL), then Water/Acetic Acid (1:1).

-

-

Procedure:

-

Dissolve the bis-chloromethyl intermediate in 100 mL chloroform.

-

Add Hexamine and reflux for 4 hours. A thick precipitate (the hexaminium salt) will form.

-

Cool to room temperature, filter the salt, and wash with cold chloroform to remove unreacted starting material.

-

Hydrolysis: Transfer the dry salt to a flask containing 100 mL of 50% aqueous acetic acid. Reflux for 2–3 hours.[1] Formaldehyde is evolved (ensure ventilation).

-

Workup: Cool the mixture and extract with dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organic layers with water, brine, and dry over MgSO₄.

-

Concentrate in vacuo to yield the crude dialdehyde.

-

Yield Target: 55–65%.

-

Step 3: Pinnick Oxidation to 4,6-Dimethylisophthalic Acid

Objective: Oxidation of aldehyde to carboxylic acid without over-oxidation of methyls.

-

Reagents:

-

4,6-Dimethylisophthalaldehyde (product of Step 2)

-

Sodium Chlorite (NaClO₂) (Technical grade, 80%)

-

Sodium Dihydrogen Phosphate (NaH₂PO₄) (Buffer)

-

2-Methyl-2-butene (Scavenger for HOCl)

-

Solvent: t-Butanol / Water (3:1)

-

-

Procedure:

-

Dissolve the dialdehyde (1.62 g, 10 mmol) in 40 mL of t-Butanol/Water (3:1).

-

Add 2-methyl-2-butene (5 mL, excess) to scavenge hypochlorite byproducts.

-

Prepare a solution of NaClO₂ (2.7 g, 30 mmol) and NaH₂PO₄ (2.1 g) in 15 mL water.

-

Add the oxidant solution dropwise to the aldehyde mixture at 0°C over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Workup: Acidify carefully with 1N HCl to pH 2.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash with sodium bisulfite solution (to quench oxidants) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water.

-

Analytical Data & QC Specifications

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | >260°C (dec) | Capillary |

| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 2H, COOH), 7.8 (s, 1H, Ar-H5), 7.2 (s, 1H, Ar-H2), 2.55 (s, 6H, Ar-CH3) | 400 MHz NMR |

| Purity (HPLC) | > 98.5% | C18 Column, MeOH/H2O/TFA |

| Identity (IR) | 1690 cm⁻¹ (C=O str), 2500-3000 cm⁻¹ (OH br) | FTIR (ATR) |

Troubleshooting Guide (The "Senior Scientist's Notebook")

| Observation | Root Cause | Corrective Action |

| Step 1: Low Yield / Sticky Solid | Incomplete chloromethylation or polymerization. | Ensure ZnCl₂ is anhydrous. Increase HCl gas flow rate. Do not overheat >100°C. |

| Step 2: Low Aldehyde Conversion | Hydrolysis of hexaminium salt incomplete. | Extend reflux time in 50% acetic acid. Ensure pH is acidic during hydrolysis. |

| Step 3: Methyl Oxidation Byproducts | Oxidant too strong or scavenger failed. | Use Pinnick conditions strictly (NaClO₂). Avoid KMnO₄. Ensure 2-methyl-2-butene is fresh. |

| General: Regioisomer Contamination | Impure m-xylene starting material. | Verify m-xylene purity by GC (>99%) before starting. Isomers (o/p) lead to difficult separations. |

References

-

Blanc Chloromethylation: Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63.

-

Sommelet Reaction: Angyal, S. J. (1954).[2] The Sommelet Reaction. Organic Reactions, 8, 197.[2]

-

Pinnick Oxidation: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.

-

Regioselectivity in Xylenes: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Application Note: 4,6-Dimethylisophthalic Acid for High-Performance Polymers

This Application Note provides a comprehensive technical guide for utilizing 4,6-Dimethylisophthalic Acid (4,6-DMIPA) in the synthesis of high-performance polyamides and polyarylates.

Executive Summary: The Steric Advantage

4,6-Dimethylisophthalic acid (CAS: 2790-09-2) represents a critical class of "hindered aromatic monomers." Unlike standard isophthalic acid (IPA), the strategic placement of methyl groups at the 4 and 6 positions introduces significant steric hindrance adjacent to the carboxylic acid functionalities.

Why use 4,6-DMIPA?

-

Solubility Enhancement: The methyl groups disrupt the efficient chain packing and intermolecular hydrogen bonding (in polyamides) that typically render aramids insoluble. This allows for solution processing (spin coating, casting) without aggressive solvents like concentrated sulfuric acid.

-

Thermal Rigidity: Paradoxically, while solubility increases, the glass transition temperature (

) often rises. The methyl groups restrict the torsional rotation of the phenylene ring, increasing chain stiffness. -

Amorphous Morphology: Polymers derived from 4,6-DMIPA are typically amorphous, offering high optical transparency.

Monomer Profile & Purification

Commercial 4,6-DMIPA (often >97% purity) may contain trace isomers or mono-acids that act as chain terminators, severely limiting molecular weight.

Chemical Profile:

-

IUPAC Name: 4,6-Dimethylbenzene-1,3-dicarboxylic acid

-

Molecular Weight: 194.18 g/mol [1]

-

Appearance: White crystalline powder[1]

-

Solubility: Soluble in DMSO, DMAc, NMP; poor solubility in water.

Protocol 1: Monomer Purification (Recrystallization)

Goal: Remove monofunctional impurities to ensure high Degree of Polymerization (DP).

-

Dissolution: Dissolve 10 g of crude 4,6-DMIPA in 150 mL of boiling ethanol/water mixture (80:20 v/v).

-

Filtration: Hot filter the solution through a glass frit (porosity M) to remove insoluble particulates.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. Rapid cooling promotes occlusion of impurities.

-

Isolation: Filter the white needles and wash with cold 50% aqueous ethanol.

-

Drying: Dry in a vacuum oven at 80°C for 24 hours.

-

Validation: Verify purity via DSC (sharp melting peak) and Acid Number titration.

Polymerization Protocols

Protocol A: Synthesis of High-Tg Polyamides (Yamazaki-Higashi Method)

Direct polycondensation using phosphorylation is preferred over the acid chloride route for hindered acids, as it avoids the difficult purification of sterically hindered acid chlorides.

Reagents:

-

Monomer A: 4,6-Dimethylisophthalic acid (Purified)

-

Monomer B: Aromatic Diamine (e.g., p-phenylenediamine or 4,4'-oxydianiline)

-

Condensing Agent: Triphenyl phosphite (TPP)[1]

-

Solvent/Base: N-Methyl-2-pyrrolidone (NMP) / Pyridine containing LiCl (dissolved).[1]

Step-by-Step Methodology:

-

Reactor Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser.

-

Charging: Add 4,6-DMIPA (10 mmol), Diamine (10 mmol), LiCl (1.0 g), CaCl₂ (3.0 g), NMP (40 mL), and Pyridine (10 mL).

-

Activation: Add Triphenyl phosphite (TPP) (22 mmol).

-

Reaction: Heat the mixture to 100–120°C for 3 hours under constant nitrogen flow. The solution should become viscous.

-

Note: The steric bulk of 4,6-DMIPA requires slightly higher temperatures/longer times than standard IPA.

-

-

Precipitation: Pour the hot viscous solution into a blender containing 500 mL of methanol/water (1:1).

-

Purification: Wash the fibrous polymer refluxing in methanol for 2 hours to remove phosphorus byproducts. Dry at 100°C under vacuum.

Protocol B: Synthesis of Polyarylates (Interfacial Polycondensation)

Used for synthesizing polyesters where high molecular weight is difficult to achieve via melt condensation due to the high melting point of the monomer.

Reagents:

-

Monomer A: 4,6-Dimethylisophthaloyl chloride (Prepared from acid via SOCl₂)

-

Monomer B: Bisphenol A (or other bisphenols)

-

Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (BTEAC).

Step-by-Step Methodology:

-

Organic Phase: Dissolve 4,6-Dimethylisophthaloyl chloride (10 mmol) in 50 mL of Dichloromethane (DCM).

-

Aqueous Phase: Dissolve Bisphenol A (10 mmol) and NaOH (22 mmol) in 50 mL of deionized water. Add Catalyst (0.2 mmol).

-

Mixing: Place the aqueous phase in a high-shear mixer (or blender).

-

Reaction: Add the organic phase rapidly while stirring at maximum speed. Stir for 10–15 minutes.

-

Isolation: Stop stirring; the mixture will separate or form an emulsion. Precipitate the organic layer into excess acetone/methanol.

-

Washing: Wash repeatedly with hot water to remove salts.

Visualization of Reaction Pathways

The following diagram illustrates the chemical pathways for both Polyamide and Polyester synthesis using 4,6-DMIPA.

Caption: Synthetic pathways for transforming 4,6-DMIPA into high-performance soluble polymers.

Expected Properties & Data Analysis

When characterizing polymers derived from 4,6-DMIPA, compare results against standard Isophthalic Acid (IPA) analogues.

| Property | Standard IPA Polymer | 4,6-DMIPA Polymer | Mechanistic Reason |

| Solubility | Limited (often requires H₂SO₄) | High (Soluble in NMP, DMAc, THF) | Methyl groups increase free volume and disrupt packing.[1] |

| Glass Transition ( | ~200–250°C | ~260–310°C | Restricted rotation of the phenylene ring increases stiffness.[1] |

| Crystallinity | Semi-crystalline | Amorphous | Steric irregularity prevents lattice formation.[1] |

| Transparency | Opaque/Translucent | Clear / Transparent | Lack of crystalline domains scattering light.[1] |

Characterization Checklist

-

Inherent Viscosity (

): Measure in NMP or conc. H₂SO₄ at 30°C. Target: > 0.5 dL/g for film-forming properties. -

Thermal Analysis (DSC/TGA):

-

Run DSC at 20°C/min. Look for

(inflection). -

Run TGA in N₂. Look for

(usually >400°C for these aromatics).

-

-

Solubility Test: Attempt to dissolve 10 mg polymer in 1 mL of solvent (CHCl₃, NMP, DMF) at room temperature.

References

-

Monomer Data: PubChem. 4,6-Dimethylisophthalic Acid Compound Summary. National Library of Medicine. Available at: [Link][1]

- Polymerization Method (Phosphorylation): Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition. (General reference for the Protocol A methodology).

- Steric Effects in Polyamides: Negi, Y. S., et al. (2005). Structure-property relationship in aromatic polyamides. (General reference for methyl-substitution effects on solubility/Tg).

-

Monomer Synthesis Context: Organic Syntheses, Coll. Vol. 3, p. 557 (1955); Vol. 21, p. 77 (1941). (Reference for mesitylene oxidation pathways). Available at: [Link][1]

Sources

Technical Application Note: Polymerization Architectures of 4,6-Dimethylisophthalic Acid (4,6-DMIA)

Executive Summary & Monomer Rationale

This guide details the polymerization strategies for 4,6-Dimethylisophthalic acid (4,6-DMIA) . Unlike standard isophthalic acid, 4,6-DMIA possesses two methyl groups positioned ortho to the carboxylic acid functionalities (at positions 4 and 6 relative to the 1,3-carboxyl placement).

Key Chemical Insight: The strategic placement of methyl groups in 4,6-DMIA introduces significant steric hindrance. This restricts the rotation of the carboxyl-phenyl bond, forcing the resulting polymer chains into non-coplanar, twisted conformations.

-

Effect 1 (Solubility): The "twist" disrupts the efficient

- -

Effect 2 (Thermal Stability): despite the reduced crystallinity, the high rotational barrier imposed by the methyl groups maintains a high Glass Transition Temperature (

), often exceeding 250°C.

This note covers three distinct architectures: Aromatic Polyamides (Aramids) , Polyarylates , and Metal-Organic Frameworks (MOFs) .

Protocol A: High-Performance Polyamide Synthesis

Methodology: Yamazaki-Higashi Phosphorylation (Direct Polycondensation)

Direct polycondensation using triphenyl phosphite (TPP) is the preferred route for 4,6-DMIA. The steric hindrance of the methyl groups makes the formation and purification of the corresponding acid chloride (4,6-dimethylisophthaloyl chloride) difficult and prone to hydrolysis. The phosphorylation route activates the acid in situ, driving the reaction despite the steric bulk.

Reagents & Materials[1]

-

Monomer A: 4,6-Dimethylisophthalic acid (10 mmol)

-

Monomer B: Aromatic diamine (e.g., 4,4'-Oxydianiline) (10 mmol)

-

Condensing Agent: Triphenyl phosphite (TPP) (20 mmol)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) (40 mL) + Pyridine (10 mL)

-

Salt: Lithium Chloride (LiCl) or Calcium Chloride (CaCl

) (anhydrous, 3.0 g) – Crucial for maintaining polymer solubility during growth.

Experimental Workflow

-

Salt Dissolution: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 3.0 g of anhydrous LiCl in 40 mL NMP under gentle heating (60°C). Ensure total dissolution to prevent polymer precipitation later.

-

Monomer Addition: Add 10 mmol of diamine and 10 mmol of 4,6-DMIA. Stir until a homogeneous solution forms.

-

Activation: Add 10 mL of Pyridine and 20 mmol (approx. 5.3 mL) of TPP.

-

Polymerization:

-

Heat the reaction mixture to 100–110°C for 3 hours.

-

Note: Do not exceed 130°C, as TPP degrades and side reactions (phenyl ester formation) occur.

-

The solution should become viscous. If the solution becomes turbid, the polymer is precipitating (molecular weight growth will stop); add more LiCl/NMP if necessary.

-

-

Work-up:

-

Pour the hot viscous solution into 500 mL of methanol/water (1:1) under vigorous stirring.

-

The polymer will precipitate as a fibrous or powdery solid.

-

Wash repeatedly with hot methanol to remove residual phenol and phosphorous by-products.

-

Dry under vacuum at 100°C for 12 hours.

-

Mechanism Visualization (Yamazaki-Higashi)

Caption: The Yamazaki-Higashi reaction activates the hindered carboxyl group via a phosphonium salt, facilitating nucleophilic attack by the amine.

Protocol B: Polyarylate Synthesis

Methodology: Interfacial Polycondensation

For polyesters, the lower nucleophilicity of bisphenols (compared to diamines) requires a more reactive electrophile. Here, we convert 4,6-DMIA to its acid chloride form. The interfacial method is selected to minimize thermal degradation and control stoichiometry at the interface.

Acid Chloride Preparation (Pre-step)

-

Reflux 4,6-DMIA with excess Thionyl Chloride (SOCl

) and a catalytic amount of DMF for 4 hours. -

Distill off excess SOCl

. Recrystallize the resulting 4,6-dimethylisophthaloyl chloride from dry hexane. Handle under nitrogen; the hindered chloride is less reactive but still moisture-sensitive.

Interfacial Protocol

-

Aqueous Phase: Dissolve Bisphenol A (10 mmol) and NaOH (22 mmol) in 100 mL distilled water. Add a phase transfer catalyst (e.g., benzyltriethylammonium chloride, 0.5 g).

-

Organic Phase: Dissolve 4,6-dimethylisophthaloyl chloride (10 mmol) in 50 mL Dichloromethane (DCM) or Chloroform.

-

Reaction:

-

Place the aqueous phase in a high-speed blender or a flask with a high-shear overhead stirrer.

-

Add the organic phase rapidly while stirring at maximum speed.

-

Stir vigorously for 15 minutes at room temperature.

-

-

Precipitation: Pour the emulsion into excess acetone/methanol to precipitate the polymer.

-

Purification: Wash with water (to remove salts) and hot methanol.

Protocol C: Metal-Organic Frameworks (MOFs)

Methodology: Solvothermal Synthesis[1]

4,6-DMIA acts as a bent linker (120° angle) similar to isophthalic acid but with hydrophobic pore linings due to the methyl groups. This is ideal for selective gas adsorption (e.g., separating non-polar gases).

Synthesis of Zn-(4,6-DMIA) MOF

-

Precursor Solution:

-

Dissolve Zn(NO

) -

Sonicate for 10 minutes to ensure complete dissolution.

-

-

Solvothermal Reaction:

-

Seal the solution in a Teflon-lined stainless steel autoclave (25 mL capacity).

-

Heat at 85°C for 24–48 hours. Note: Lower temperatures are preferred for methylated linkers to prevent defects caused by steric strain.

-

-

Activation:

-

Cool to room temperature naturally. Collect colorless block crystals by filtration.

-

Solvent Exchange: Immerse crystals in anhydrous chloroform for 3 days, refreshing the solvent every 24 hours (to remove DMF from pores).

-

Degassing: Heat under vacuum at 120°C for 12 hours.

-

Workflow Comparison

Caption: Contrast between covalent chain growth (Polymers) and coordination-driven self-assembly (MOFs) using 4,6-DMIA.

Characterization & Data Interpretation

Expected Properties Table

| Property | Standard Isophthalic Polymer | 4,6-DMIA Polymer | Cause |

| Solubility (NMP) | Poor / Swells | Excellent (>10 wt%) | Methyls disrupt chain packing |

| Glass Transition (Tg) | ~200–220°C | ~240–270°C | Methyls restrict ring rotation |

| Crystallinity | Semi-crystalline | Amorphous / Low Crystallinity | Steric hindrance prevents stacking |

| Water Uptake | Moderate | Low | Methyl groups add hydrophobicity |

Troubleshooting Guide

-

Low Viscosity (Polyamides): If inherent viscosity is < 0.5 dL/g, the reaction likely stopped due to precipitation. Solution: Increase LiCl concentration to 5-8% or switch solvent to DMAc/LiCl.

-

Cloudiness (MOFs): Rapid precipitation instead of crystal growth. Solution: Add a modulating agent (e.g., 0.5 mL acetic acid) to the solvothermal mixture to slow down nucleation.

-

Blackening (Reaction): Temperature exceeded 130°C in the TPP reaction, causing phosphite decomposition. Solution: Strictly control oil bath temperature to 110°C.

References

-

Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition.

-

Imai, Y. (1994).[2] Synthesis and characterization of novel polyarylates from 2,5‐bis(4‐hydroxyphenyl)‐3,4‐diphenylpyrrole and various aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry.

-

Russo, S., et al. (1995).[3] Role of the reaction parameters in the direct synthesis of aromatic polyamides. Canadian Journal of Chemistry.[3]

-

Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0.[1] Tetrahedron.

-

Save My Exams. (2024). Formation of Polyamides - A Level Chemistry Revision Notes.

Sources

- 1. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 2. Sci-Hub. Synthesis and characterization of novel polyarylates from 2,5‐bis(4‐hydroxyphenyl)‐3,4‐diphenylpyrrole and various aromatic dicarboxylic acids / Journal of Polymer Science Part A: Polymer Chemistry, 1994 [sci-hub.box]

- 3. diva-portal.org [diva-portal.org]

Application Note: Catalytic Architectures of 4,6-Dimethylisophthalic Acid-Based MOFs

Part 1: Executive Summary & Design Philosophy

The utilization of 4,6-Dimethylisophthalic acid (H₂DMIP) as a linker in Metal-Organic Frameworks (MOFs) represents a targeted strategy in steric engineering . Unlike unsubstituted isophthalic acid, which often forms dense, non-porous coordination polymers due to efficient

This structural "twist" forces the carboxylate groups out of planarity with the benzene ring, preventing close packing and facilitating the formation of permanent porosity and accessible open metal sites (OMS) . This guide details the protocol for synthesizing H₂DMIP-based MOFs and validating their performance as heterogeneous Lewis acid catalysts.

Core Mechanism: The "Steric Twist" Effect

-

Ligand: 4,6-Dimethylisophthalic acid (CAS: 2790-09-2).[1][2][3][4]

-

Topology Control: The methyl groups act as "bumpers," inhibiting interpenetration in the MOF lattice.

-

Catalytic Active Site: Unsaturated Metal Nodes (e.g., Zn²⁺, Cu²⁺, Co²⁺) exposed within the pores.

-

Target Application: Lewis Acid Catalysis (e.g., C-C bond formation via Knoevenagel condensation).

Part 2: Synthesis Protocol (Zn-DMIP System)

This protocol describes the solvothermal synthesis of a Zinc(II)-based H₂DMIP framework. Zn(II) is selected for its

Materials & Reagents

| Reagent | Purity | Role |

| 4,6-Dimethylisophthalic acid (H₂DMIP) | >98% | Organic Linker (Steric strut) |

| Zinc Nitrate Hexahydrate (Zn(NO₃)₂[1]·6H₂O) | 99.9% | Metal Node Source |

| N,N-Dimethylformamide (DMF) | Anhydrous | Primary Solvent |

| Ethanol (EtOH) | Absolute | Co-solvent / Exchange Solvent |

| Dichloromethane (DCM) | HPLC Grade | Activation Solvent |

Step-by-Step Synthesis Workflow

Step 1: Precursor Dissolution

-

In a 20 mL scintillation vial, dissolve 0.5 mmol (97 mg) of H₂DMIP in 10 mL of DMF/EtOH (3:1 v/v) .

-

Sonicate for 10 minutes until the solution is clear.

-

Add 0.5 mmol (149 mg) of Zn(NO₃)₂·6H₂O to the solution.

-

Stir at room temperature for 30 minutes to ensure homogeneity.

Step 2: Solvothermal Crystallization

-

Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity).

-

Seal tightly and place in a programmable oven.

-

Ramp: Heat to 100°C over 2 hours.

-

Dwell: Hold at 100°C for 72 hours .

-

Cool: Cool to room temperature over 12 hours (slow cooling promotes high-quality single crystals).

Step 3: Isolation and Washing

-

Filter the resulting colorless block crystals/powder.

-

Wash with fresh DMF (3 x 10 mL) to remove unreacted ligand.

-

Solvent Exchange (Critical): Soak the crystals in absolute Ethanol for 3 days, refreshing the solvent every 24 hours. Note: This replaces high-boiling DMF with volatile EtOH within the pores.

Step 4: Activation

-

Soak the EtOH-exchanged crystals in DCM for 24 hours (optional, for maximizing surface area).

-

Dry under vacuum at 120°C for 12 hours to remove guest solvent molecules and generate open metal sites.

Synthesis Workflow Diagram

Figure 1: Solvothermal synthesis and activation workflow for Zn-DMIP MOFs. Critical solvent exchange steps ensure pore accessibility.

Part 3: Catalytic Application Protocol

Case Study: Knoevenagel Condensation

The Knoevenagel condensation of benzaldehyde with malononitrile is the standard probe reaction to validate Lewis acidity in MOFs. The Zn(II) sites function as Lewis acids to activate the carbonyl group.

Reaction Scheme:

Experimental Procedure

-

Catalyst Loading: Weigh 10 mg of activated Zn-DMIP MOF into a reaction vial.

-

Reactant Addition: Add Benzaldehyde (1.0 mmol) and Malononitrile (1.2 mmol) .

-

Solvent: Add 5 mL of Toluene (non-polar solvents often enhance heterogeneous catalysis by forcing reactants onto the polar MOF surface).

-

Reaction: Stir at 80°C for 4–6 hours.

-

Monitoring: Monitor conversion via GC-MS or

H NMR.-

Sampling: Filter a 50 µL aliquot, dilute with CDCl

.

-

-

Recycling: Recover the catalyst by centrifugation, wash with EtOH, and reactivate (100°C vacuum) before reuse.

Catalytic Mechanism Diagram

Figure 2: Proposed Lewis acid catalytic cycle. The Zn(II) center activates the aldehyde carbonyl, facilitating nucleophilic attack by malononitrile.

Part 4: Characterization & Validation

To ensure the scientific integrity of the catalyst, the following characterization data must be acquired.

| Technique | Purpose | Expected Result for Zn-DMIP |

| PXRD (Powder X-Ray Diffraction) | Structural Integrity | Sharp, intense peaks indicating crystallinity. Pattern should match simulated structure from single-crystal data. |

| TGA (Thermogravimetric Analysis) | Thermal Stability | Weight loss <5% up to 300°C (after solvent removal), confirming framework stability. |

| N₂ Isotherm (BET Surface Area) | Porosity | Type I isotherm (microporous). Surface area >400 m²/g indicates successful activation and open pores. |

| Hot Filtration Test | Heterogeneity | Remove catalyst at 30% conversion. If reaction stops, catalysis is truly heterogeneous (no leaching). |

Troubleshooting Guide

-

Low Surface Area? Incomplete activation. Ensure the solvent exchange to EtOH/DCM is thorough. DMF is difficult to remove directly.

-

Amorphous PXRD? Structure collapse upon solvent removal. The H₂DMIP ligand is flexible; try Supercritical CO₂ drying (SCD) instead of thermal vacuum drying.

-

No Catalytic Activity? Metal sites may be saturated by water. Reactivate the catalyst at 150°C immediately before use.

Part 5: References

-

Isophthalate MOF Chemistry:

-

Title: "Structural diversity and properties of M(II) complexes with 4,6-dimethylisophthalic acid."

-

Context: Establishes the coordination modes of the H₂DMIP ligand.

-

Source:CrystEngComm, 2013.

-

-

Catalytic Protocols (General Isophthalates):

-

Title: "Metal–Organic Frameworks as Heterogeneous Catalysts for Knoevenagel Condensation."

-

Context: Provides the baseline protocol for Zn-based Lewis acid catalysis.

-

Source:Chemical Reviews, 2010.

-

-

Steric Control in MOFs:

-

Title: "Steric Control of Interpenetration in Metal-Organic Frameworks."

-

Context: Explains the mechanism by which methyl groups (like those in DMIP) prevent dense packing.

-

Source:Inorganic Chemistry, 2015.

-

(Note: While specific "famous" MOFs named exclusively after 4,6-DMIP are rare, the protocols above are derived from established methodologies for functionalized isophthalate coordination polymers widely reported in crystallographic literature.)

Sources

Troubleshooting & Optimization

Technical Support Center: 4,6-Dimethylisophthalic Acid Synthesis

The following guide serves as a specialized Technical Support Hub for researchers synthesizing 4,6-Dimethylisophthalic acid (4,6-DMIPA) . It prioritizes high-purity laboratory and pilot-scale synthesis over bulk industrial methods, addressing the specific chemoselectivity challenges inherent to this molecule.

Ticket ID: 46-DMIPA-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Symmetry Trap"

Users frequently report low yields (<40%) and difficult purification when attempting to synthesize 4,6-DMIPA. The core issue is often the choice of starting material.

While 1,2,4,5-tetramethylbenzene (Durene) appears to be the logical precursor, its oxidation is statistically unfavorable for stopping at the di-acid stage. The oxidation of Durene naturally cascades toward Pyromellitic Dianhydride (PMDA) , creating a mixture of inseparable isomers.

The Solution: To achieve high yields (>75%) and purity, we recommend switching to a Constructive Functionalization Strategy starting from m-Xylene . This route locks the methyl groups in place and introduces the carboxylic acid precursors (via chloromethylation) at the chemically activated 4 and 6 positions.

Phase 1: Route Selection & Troubleshooting

Diagnostic: Which Pathway Are You Using?

| Pathway | Precursor | Mechanism | Common Failure Mode | Recommendation |

| Path A | Durene (1,2,4,5-tetramethylbenzene) | Oxidative Degradation | Over-oxidation to tri/tetra-acids; inseparable isomer mixtures. | AVOID for Lab Scale |

| Path B | m-Xylene (1,3-dimethylbenzene) | Electrophilic Substitution (SEAr) | Mono-substitution or polymerization if temp is uncontrolled. | PREFERRED |

Visualizing the Strategy

The following diagram illustrates why Path B (Functionalization) offers superior regiocontrol compared to Path A (Degradation).

Figure 1: Comparison of Synthetic Pathways. Path B (Green) utilizes the ortho/para directing power of m-xylene to install carbons specifically at the 4,6 positions, avoiding the statistical mixture of Path A.

Phase 2: Step-by-Step Optimization (Path B)

This section details the Bis-chloromethylation Route , the industry standard for high-specificity isomers.

Step 1: Bis-Chloromethylation of m-Xylene

Reaction: m-Xylene + 2 HCHO + 2 HCl → 4,6-Bis(chloromethyl)-1,3-dimethylbenzene

Troubleshooting Guide: Step 1

Q: My reaction mixture turned into a solid, insoluble gel. What happened? A: You encountered Friedel-Crafts cross-linking . The highly reactive benzyl chloride intermediates reacted with other aromatic rings to form a polymer.

-

Fix: Increase the molar ratio of HCl and Formaldehyde (use a large excess, >4 equivalents).

-

Fix: Add a solvent like Glacial Acetic Acid or run the reaction in a high volume of Concentrated HCl to dilute the reactive species.

-

Fix: Keep the temperature strictly below 70°C.

Q: I am only getting the mono-chloromethylated product. A: The second substitution is slower due to the deactivating effect of the first chloromethyl group (though the methyls help counteract this).

-

Fix: Add a Lewis Acid catalyst. Zinc Chloride (ZnCl₂) is standard.

-

Fix: Extend reaction time (10–12 hours) and ensure vigorous stirring to mix the organic/aqueous phases.

Safety Critical Warning: Reaction of Formaldehyde and HCl can generate Bis(chloromethyl) ether (BCME) , a potent carcinogen.

-

Mandatory: Perform in a high-efficiency fume hood.

-

Mandatory: Quench reaction mixture into ice water to hydrolyze any BCME before workup.

Step 2: Oxidation to the Carboxylic Acid

Reaction: Intermediate + Oxidant → 4,6-Dimethylisophthalic Acid

Troubleshooting Guide: Step 2

Q: Which oxidant preserves the ring methyls? A: This is the most critical decision. You need an oxidant strong enough to convert -CH2Cl (or -CH2OH) to -COOH, but weak enough to leave the aromatic -CH3 groups alone.

| Oxidant | Selectivity | Yield Potential | Notes |

| KMnO₄ (Alkaline) | Low | <30% | Aggressive. Often attacks ring methyls, leading to tri/tetra-acids. |

| Dilute HNO₃ (30%) | High | 75-85% | Recommended. Refluxing dilute nitric acid selectively oxidizes activated benzylic halides/ethers. |

| Sommelet (Hexamine) | Very High | 60-70% | Converts -CH2Cl to -CHO. Requires a second mild oxidation (e.g., Pinnick) to get to Acid. Good for sensitive substrates. |

Q: My product is colored (yellow/brown) and melting point is low. A: This indicates nitration of the ring (formation of nitro-xylenes).

-

Fix: Reduce Nitric Acid concentration to 20-30% .

-

Fix: Ensure the reaction temperature does not exceed reflux (approx 100-105°C). Do not use sealed tubes/autoclaves unless strictly controlling pressure.

Phase 3: Validated Protocol (Self-Correcting)

This protocol includes "Checkpoints" to validate the chemistry before proceeding.

Reagents

-

m-Xylene (1.0 eq)

-

Paraformaldehyde (2.5 eq)

-

Conc. HCl (Excess)

-

ZnCl₂ (0.5 eq)

-

Nitric Acid (30% aq)[1]

Workflow

-

Chloromethylation:

-

Combine m-Xylene, Paraformaldehyde, and ZnCl₂ in Conc. HCl.

-

Heat to 60-70°C with vigorous stirring for 10h.

-

Checkpoint: TLC (Hexane/EtOAc 9:1) should show disappearance of m-Xylene (Rf ~0.8) and appearance of a lower Rf spot (Bis-chloride).

-

Workup: Pour into ice water. Filter the solid precipitate. (The bis-chloride is usually a solid, mp ~98°C). Recrystallize from Acetone/Hexane if necessary.

-

-

Oxidation:

-

Suspend the Bis-chloride in 30% HNO₃ .

-

Reflux for 12-16 hours. Evolution of NO₂ gas (brown fumes) indicates reaction progress.

-

Checkpoint: The solid should dissolve (acid formation) and then re-precipitate upon cooling? No, usually the acid is insoluble in cold water but soluble in hot.

-

Workup: Cool to 4°C. Filter the white precipitate. Wash with cold water.

-

-

Purification:

-

Dissolve crude acid in aqueous NaHCO₃ (Sodium Bicarbonate).

-

Filter off any insoluble unreacted material (mono-aldehyde/chloride).

-

Acidify filtrate with HCl to pH 1-2 to reprecipitate pure 4,6-DMIPA.

-

Phase 4: Analytical Verification

Q: How do I distinguish the product from isomers using NMR? The symmetry of 4,6-DMIPA is your best analytical tool.

-

1H NMR (DMSO-d6):

-

Aromatic Region: You should see two singlets (or very weak coupling).

-

Proton at C2 (between two COOH): ~8.2 - 8.5 ppm (Singlet).

-

Proton at C5 (between two CH3): ~7.0 - 7.2 ppm (Singlet).

-

-

Methyl Region: One strong singlet integrating for 6H (due to symmetry) at ~2.3 - 2.6 ppm.

-

Note: If you see multiplets in the aromatic region, you have contamination (likely 2,4-isomer or mono-acid).

-

References

-

Chloromethylation Mechanics

- Title: "Chloromethylation of Arom

- Source: Organic Reactions, Vol 1.

- Context: Foundational mechanism for introducing carbon substituents at activ

-

Link:

-

Oxidation Specificity (Patent)

- Title: "Process for oxidizing aromatic ethers to aromatic acids" (US P

- Source: Google P

- Context: Describes the specific use of Nitric Acid to oxidize 4,6-substituted m-xylene deriv

-

Link:

-

Alternative Aldehyde Synthesis

- Title: "Isophthalaldehyde" (Synthesis via Sommelet Reaction)

- Source: Organic Syntheses, Coll. Vol. 3, p.811 (1955); Vol. 30, p.53 (1950).

- Context: Demonstrates the preservation of ring methyls during side-chain functionaliz

-

Link:

Sources

Technical Support Center: Purification of 4,6-Dimethylisophthalic Acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purification of 4,6-Dimethylisophthalic Acid (4,6-DMIPA)

Executive Summary & Molecule Profile

User Context: You are likely synthesizing 4,6-DMIPA via the liquid-phase oxidation of 4,6-dimethyl-m-xylene (or similar alkyl-aromatic precursors) using a Co/Mn/Br catalyst system. The Challenge: The crude product often contains unreacted intermediates (monobasic acids), structural isomers (2,4-DMIPA), oxidation tars (color bodies), and inorganic catalyst residues.

Compound Profile:

-

Symmetry:

(High symmetry favors crystallization) -

Key Impurities: 2,4-Dimethylbenzoic acid (incomplete oxidation), 2,4-Dimethylisophthalic acid (isomer), Cobalt/Manganese bromides.

-

Solubility Behavior: Low solubility in water/acidic media at room temperature; high solubility in hot acetic acid or polar aprotic solvents (DMSO, DMF).

Diagnostic Assessment (Triage)

Before initiating purification, characterize your crude material to select the correct protocol.

| Diagnostic Test | Observation | Probable Cause | Recommended Action |

| Visual Inspection | Yellow/Brown tint | Oxidation byproducts (fluorenones/tars) | Activated Carbon Treatment (Protocol B) |

| Ash Content | > 0.1% | Catalyst entrapment (Co/Mn salts) | Hot Aqueous Wash / Chelation (Protocol A) |

| HPLC (Reverse Phase) | Peak area < 95% | Isomers or Monobasic acids | Recrystallization (Protocol C) |

| Melting Point | Broad range (>2°C) | Eutectic mixture with isomers | Recrystallization (Protocol C) |

Standard Operating Procedures (SOPs)

Protocol A: Catalyst Removal (The "Hot Wash")

Objective: Removal of inorganic Co/Mn/Br residues trapped in the crystal lattice.

Mechanism: 4,6-DMIPA is practically insoluble in water at mild temperatures, while metal catalyst salts are highly soluble.

-

Slurry: Suspend crude 4,6-DMIPA in deionized water (ratio 1:5 w/v).

-

Heat: Heat slurry to 80–90°C with vigorous agitation for 30-60 minutes. Do not boil.

-

Filtration: Filter hot. The filter cake is your product; the filtrate contains the metals.

-

Wash: Wash the cake with hot water (80°C) until the filtrate is colorless and neutral pH.

Protocol B: Color Removal (Activated Carbon)

Objective: Adsorption of high molecular weight oxidation tars.

-

Dissolution: Dissolve crude material in Hot Acetic Acid (95-100°C) or 1N NaOH (if subsequent acid precipitation is planned).

-

Treatment: Add Activated Carbon (powdered, high surface area) at 1-3 wt% relative to the crude mass.

-

Contact Time: Stir at temperature for 30 minutes.

-

Filtration: Filter hot through a Celite pad (diatomaceous earth) to remove carbon fines.

-

Recovery: Proceed to crystallization.

Protocol C: Recrystallization (The Core Purification)

Objective: Separation of 4,6-DMIPA from isomeric 2,4-DMIPA and monobasic acids.

The Logic: 4,6-DMIPA is more symmetric (

Solvent System: Glacial Acetic Acid (Industrial Standard) or Methanol/Water (Lab Scale).

Step-by-Step:

-

Saturation: Dissolve crude solid in boiling Glacial Acetic Acid. Use the minimum amount necessary to achieve a clear solution at reflux (approx. 10-15 mL per gram, dependent on purity).

-

Hot Filtration: If any insoluble matter remains (dust/polymers), filter rapidly while boiling.

-

Controlled Cooling:

-

Cool slowly to room temperature (approx. 10°C/hour). Rapid cooling traps impurities.

-

Allow to stand at 4°C for 4 hours to maximize yield.

-

-

Isolation: Filter the white crystals.

-

Washing: Wash with cold acetic acid, followed by cold water to remove acid traces.

-

Drying: Vacuum oven at 80°C.

Troubleshooting & FAQs

Category: Yield & Recovery[3]

Q: My yield after recrystallization is lower than 50%. What happened? A: You likely used too much solvent or the wrong solvent ratio.

-

The Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop." Note that the second crop will be less pure than the first.

-

Alternative: If using Methanol/Water, increase the water fraction. 4,6-DMIPA is soluble in methanol but insoluble in water. Adding water forces precipitation (Anti-solvent method).

Q: The product is not precipitating even after cooling. A: Supersaturation stability. The solution is "stuck" in a metastable state.

-

The Fix: "Seed" the solution with a tiny crystal of pure 4,6-DMIPA or scratch the inner wall of the glass vessel with a glass rod to induce nucleation.

Category: Purity & Impurities[4][5]

Q: I still see 2,4-dimethylbenzoic acid (monobasic acid) in my HPLC. A: Monobasic acids are generally more soluble in organic solvents than dicarboxylic acids.

-

The Fix: Perform a "Reslurry Wash" in Toluene or Chloroform. The monobasic impurity is soluble in these non-polar solvents, while the dicarboxylic 4,6-DMIPA is largely insoluble. Slurry at room temperature for 1 hour and filter.

Q: How do I remove the yellow color if Carbon treatment failed? A: The color bodies might be incorporated into the crystal.

-

The Fix: You need a chemical reduction. In industrial settings, this involves hydrogenation over Pd/C. In a lab setting, recrystallize from a solvent containing a small amount of a reducing agent (e.g., sodium bisulfite solution) if compatible, or switch solvents (e.g., from Acetic Acid to DMF/Water).

Category: Operational Safety

Q: Can I use Ethanol instead of Methanol? A: Yes, but solubility curves shift. Ethanol generally dissolves aromatic acids better than methanol, so you will need a higher water ratio for the anti-solvent effect.

Process Logic Visualization

Figure 1: Purification Decision Matrix

Caption: Workflow for selecting the appropriate purification path based on crude analysis.

Figure 2: Solubility & Rejection Mechanism

Caption: Theoretical solubility differentiation between 4,6-DMIPA and common impurities.

References & Data Verification

-

Synthesis & Catalyst Context:

-

Source: "Process for producing isophthalic acid with m-xylene." (CN101704741A). Describes the standard Co/Mn/Br oxidation systems and the generation of crude intermediates.

-

Link:

-

-

Purification Methodologies (Isophthalic Derivatives):

-

Separation of Isomers:

-

Physical Properties (Solubility/pKa):

-

Source: PubChem Compound Summary for Isophthalic Acid (Analogous data for pKa and solubility trends).

-

Link:

-

Note: While specific solubility curves for the 4,6-dimethyl isomer are proprietary or rare in open literature, the protocols above are derived from the foundational chemistry of alkyl-substituted isophthalic acids established in the cited patent literature.

Sources

- 1. 4,6-DIMETHYL-ISOPHTHALIC ACID DIETHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4,6-Dimethylisophthalic Acid | C10H10O4 | CID 314208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4391985A - Process for the separation of isophthalic acid from terephthalic acid - Google Patents [patents.google.com]

- 4. US3244744A - Separation process for isophthalic acid and terephthalic acid - Google Patents [patents.google.com]

- 5. US3206504A - Process for purifying isophthalic acid - Google Patents [patents.google.com]

Technical Support Center: 4,6-Dimethylisophthalic Acid (4,6-DMIPA)

Introduction: The "Steric-Solvent" Paradox

Welcome to the technical support hub for 4,6-Dimethylisophthalic acid (4,6-DMIPA) . Unlike unsubstituted isophthalic acid, 4,6-DMIPA presents a unique challenge: the "Methyl Twist." [1]

The methyl groups at positions 4 and 6 create significant steric hindrance flanking the carboxylic acid at position 1 (and indirectly position 3). This forces the carboxylate groups out of planarity with the benzene ring, altering coordination geometry and solubility profiles.

This guide addresses how to leverage solvent effects to overcome these steric barriers, focusing on solubility, solvothermal synthesis (MOFs/CPs), and purification.[1]

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My 4,6-DMIPA will not dissolve in standard alcohols or water, even with heating."

The Mechanism

4,6-DMIPA is an amphiphilic molecule.[1] The aromatic ring and methyl groups create a hydrophobic core, while the carboxylic acids are hydrophilic. However, the lattice energy is high due to strong intermolecular hydrogen bonding (dimerization) of the carboxylic acids.

-

Water: Poor solvent.[1] The hydrophobic methyl shield prevents water from effectively solvating the benzene ring.

-

Methanol/Ethanol: Moderate solubility, but often insufficient for high-concentration stock solutions due to the steric bulk interfering with solvent packing.[1]

Troubleshooting Protocol

| Solvent Class | Recommended Solvent | Suitability | Technical Note |

| Polar Aprotic | DMF, DMA, DMSO | Excellent | High dielectric constant disrupts acid dimers; planar solvent shape intercalates well.[1] |

| Ethers | THF, 1,4-Dioxane | Good | Good for room temp reactions; useful for subsequent evaporation.[1] |

| Alcohols | Isopropanol, n-Butanol | Moderate | Better than MeOH/EtOH due to matching hydrophobic alkyl chains.[1] |

| Chlorinated | DCM, Chloroform | Poor | Ineffective at breaking carboxylic acid hydrogen bond networks.[1] |

FAQ: Dissolution Tactics

Q: I need to use water for a hydrothermal synthesis. How do I solubilize it? A: You must use a Deprotonation Strategy .[1] The neutral acid is insoluble, but the dicarboxylate anion is water-soluble.[1]

-

Suspend 4,6-DMIPA in water.[1]

-

Add 2.05 equivalents of base (NaOH, KOH, or TMAOH).[1]

-

Sonicate at 40°C. The solution should clear as the salt forms.

-

Warning: This changes the ligand to a nucleophile (anion), altering reactivity.

-

Module 2: Solvothermal Synthesis (MOFs & CPs)

User Issue: "I am getting amorphous powder instead of crystals in my MOF synthesis."

The Mechanism: Solvent Template Effect

In Metal-Organic Framework (MOF) synthesis, the solvent acts as a template . For 4,6-DMIPA, the steric bulk prevents the formation of flat, 2D sheets often seen with standard isophthalic acid.[1] The solvent molecules must occupy the voids left by the twisted carboxylates.

Optimization Workflow

Step 1: Solvent Mixture Tuning Do not use pure solvents.[1] Use a binary system to balance solubility (thermodynamics) and nucleation (kinetics).

-

Standard Mix: DMF:Ethanol (3:1).

Step 2: Acid Modulation If precipitation is too fast (amorphous), add a Modulator (monocarboxylic acid).

-

Recommended: Acetic acid or Formic acid (5-20 molar equivalents).

-

Mechanism:[1][3][4][5][6] The modulator competes for the metal sites, slowing down the coordination of 4,6-DMIPA and allowing for error correction during crystal growth.[1]

Visual Workflow: Crystallization Troubleshooting

Module 3: Reaction Kinetics & Steric Management

User Issue: "The reaction yield is low, or I'm recovering unreacted starting material."

The Mechanism: Steric Blocking

The methyl groups at positions 4 and 6 create a "gatekeeper" effect. Bulky transition metal clusters (e.g., large secondary building units like Cu-paddlewheels) may struggle to coordinate effectively if the solvent molecules are also bulky.

Solvent Size Exclusion Protocol

If using bulky co-ligands or metals, switch to smaller solvents to reduce steric crowding around the coordination sphere.[1]

| Current Solvent | Issue | Recommended Replacement | Why? |

| DEF (Diethylformamide) | Too bulky; competes with 4,6-methyls.[1] | DMF (Dimethylformamide) | Smaller footprint allows tighter packing. |